Methyl (3-ethoxyphenyl)carbamate
Description
Historical Perspectives and Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis
The carbamate functional group, characterized by an ester and an amide flanking a carbonyl group (-NHCOO-), is a cornerstone of modern organic chemistry. nih.gov Its history is linked to the study of carbamic acid, a highly unstable compound. However, its organic esters and salts, the carbamates, are generally stable and synthetically versatile. nih.gov The discovery of physostigmine, a naturally occurring methylcarbamate ester, in the 19th century marked the beginning of research into the biological activities of this class of compounds. rsc.org
In synthetic chemistry, carbamates are highly valued as protecting groups for amines. nih.gov Their ability to render the amine nitrogen non-nucleophilic under a wide variety of reaction conditions, coupled with the relative ease of their installation and subsequent removal under specific, often mild, conditions, makes them indispensable in complex multi-step syntheses, particularly in peptide chemistry. nih.gov Beyond protection, the carbamate linkage is a key structural component in polyurethanes, a major class of polymers with wide-ranging industrial applications. nih.gov
Rationale for Academic Investigation into Novel (Substituted) Carbamate Structures
The academic pursuit of novel substituted carbamate structures is driven by the quest for new functionalities and applications in medicine, agriculture, and materials science. rsc.orgcdnsciencepub.com By systematically modifying the substituents on the nitrogen and oxygen atoms of the carbamate moiety, researchers can fine-tune the molecule's electronic, steric, and physicochemical properties. nih.gov This modulation can lead to enhanced biological activity, improved metabolic stability, and tailored pharmacokinetic profiles in drug candidates. nih.gov
Investigations into new carbamate structures also aim to develop greener and more efficient synthetic methodologies, moving away from hazardous reagents like phosgene (B1210022) historically used in their production. mdpi.com The exploration of substituted carbamates contributes to a deeper understanding of structure-activity relationships (SAR), which is crucial for the rational design of molecules with specific functions, such as enzyme inhibitors or targeted therapeutic agents. nih.gov The carbamate scaffold's ability to act as a bioisostere for the amide bond also makes it a high-priority target in medicinal chemistry. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
113932-83-5 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl N-(3-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-6-4-5-8(7-9)11-10(12)13-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
RRYSFAXMLNNQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Ethoxyphenyl Carbamate and Its Analogs
Classical Synthetic Routes to Aryl Carbamates: Academic Considerations
Historically, the synthesis of aryl carbamates has relied on several foundational reactions in organic chemistry. These methods, while effective, often involve harsh reagents and conditions.
One of the most traditional methods for forming carbamates is the Hofmann rearrangement , which converts primary carboxamides into carbamates with one less carbon atom. nih.gov This reaction typically involves the use of a strong base and a halogen, such as sodium hydroxide (B78521) and bromine. orgsyn.org Modified reagents have been developed to optimize this rearrangement, including N-bromosuccinimide (NBS) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium methoxide. orgsyn.org
Another classical approach is the Curtius rearrangement , where an acyl azide (B81097) is thermally decomposed to an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate (B1207046). nih.gov The acyl azides are typically prepared from carboxylic acid derivatives. While effective, this method can involve unstable and potentially toxic intermediates. nih.gov
The use of phosgene (B1210022) and its derivatives, such as chloroformates, has also been a cornerstone of carbamate synthesis. nih.govresearchgate.net These highly reactive reagents readily react with amines and alcohols to form carbamates. However, the extreme toxicity of phosgene has driven the development of safer alternatives. researchgate.netacs.org
Contemporary Approaches for the Synthesis of Methyl (3-ethoxyphenyl)carbamate: Innovations and Challenges
Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally friendly methods for producing carbamates like this compound. These approaches often center around isocyanate and non-isocyanate pathways, with a growing emphasis on green chemistry.
Urethane (B1682113) Formation via Isocyanate Pathways for this compound
Isocyanates are highly valuable intermediates in the synthesis of urethanes (carbamates). mdpi.comresearchgate.net The reaction of an isocyanate with an alcohol is a fundamental method for forming the urethane linkage. mdpi.comresearchgate.net For this compound, this would involve the reaction of 3-ethoxyphenyl isocyanate with methanol.
The formation of the isocyanate itself can be achieved through various methods, including the Curtius rearrangement mentioned previously. nih.gov A significant challenge in urethane formation is the potential for side reactions, such as the formation of allophanates from the reaction of an isocyanate with a urethane, particularly at elevated temperatures. researchgate.net Kinetic and mechanistic studies are crucial for understanding and controlling these reactions to maximize the yield of the desired urethane. mdpi.com
Non-Isocyanate Routes to this compound
Growing concerns over the safety of isocyanates have spurred the development of non-isocyanate routes for carbamate synthesis. rsc.orgcetjournal.itmdpi.com These methods offer safer alternatives by avoiding the handling of toxic isocyanate intermediates.
One prominent non-isocyanate route involves the reaction of amines with carbonates, such as dimethyl carbonate (DMC) . researchgate.netmdpi.compsu.eduresearchgate.net This method is considered a greener alternative due to the low toxicity of DMC. mdpi.comresearchgate.net The reaction of 3-ethoxyaniline (B147397) with dimethyl carbonate, often in the presence of a catalyst, can produce this compound. researchgate.netresearchgate.net
Another approach is the oxidative carbonylation of amines . This process involves reacting an amine with carbon monoxide and an alcohol in the presence of a catalyst and an oxidant. psu.edu
The use of 1,1'-carbonyldiimidazole (CDI) provides a versatile non-isocyanate method for synthesizing carbamates. rsc.org CDI reacts sequentially with an alcohol and then an amine to form the desired carbamate. rsc.org
Furthermore, the direct synthesis from carbon dioxide, an amine, and an alcohol represents a highly attractive green chemistry approach. acs.orgpsu.edu While conceptually simple, this reaction often requires a catalyst and specific conditions to overcome the thermodynamic stability of CO2 and drive the reaction towards carbamate formation. psu.edu
A novel approach involves the reaction of a urea (B33335) derivative, such as phenylurea, with an alcohol like methanol. psu.edu This reaction can be influenced by catalysts, with basic catalysts favoring the formation of the desired carbamate. psu.edu
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes for carbamates. psu.edursc.org The goal is to develop processes that are not only efficient but also environmentally benign.
Key aspects of green carbamate synthesis include:
Use of non-toxic reagents: Replacing hazardous chemicals like phosgene with safer alternatives such as dimethyl carbonate or carbon dioxide. researchgate.netpsu.edursc.org
Catalysis: Employing catalysts to improve reaction efficiency and selectivity, allowing for milder reaction conditions. researchgate.netpsu.edu
Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product. researchgate.net
Renewable feedstocks: Exploring the use of biomass-derived materials as starting points for synthesis. rsc.org
The direct synthesis from CO2, amines, and alcohols is a prime example of a green synthetic route, as it utilizes an abundant and non-toxic C1 source. psu.edu Research in this area focuses on developing effective catalysts that can facilitate this transformation under mild conditions. psu.edu
Development of Regioselective and Stereoselective Syntheses for this compound Derivatives
For the synthesis of more complex analogs of this compound, controlling regioselectivity and stereoselectivity is crucial. These aspects of synthesis determine the precise three-dimensional arrangement of atoms in the molecule, which is often critical for its biological activity.
Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule with multiple reactive sites. In the context of this compound derivatives, this could involve the selective functionalization of the aromatic ring or modifications at other positions. For example, the regioselective synthesis of mixed cellulose (B213188) carbamate derivatives has been explored for applications in chiral high-performance liquid chromatography (HPLC). researchgate.net
Stereoselectivity is the preferential formation of one stereoisomer over another. This is particularly important when chiral centers are present in the molecule. Asymmetric synthesis methods are employed to achieve high stereoselectivity. For instance, asymmetric Mannich reactions have been used to synthesize chiral β-amino carbonyl compounds, which can be precursors to chiral carbamates. orgsyn.org The development of stereoselective syntheses for isobenzofuranone derivatives has also been reported. researchgate.net
Optimization of Reaction Conditions and Catalyst Screening for Enhanced Yields of this compound
To maximize the efficiency and cost-effectiveness of synthesizing this compound, significant research effort is dedicated to optimizing reaction conditions and screening for effective catalysts.
Optimization of reaction conditions involves systematically varying parameters such as temperature, pressure, reaction time, and solvent to find the combination that provides the highest yield and purity of the product. For example, in the synthesis of polysubstituted 2-imidazolone derivatives, parameters like the solvent, base, and temperature were systematically adjusted to maximize the yield. acs.org
Catalyst screening is the process of testing a variety of potential catalysts to identify the one that provides the best performance for a specific reaction. Catalysts can significantly influence the reaction rate, selectivity, and yield. For the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline (B41778), mesoporous AlSBA-15 has been investigated as a catalyst. researchgate.net In the reaction of phenylurea with methanol, basic catalysts like MgO, ZnO, and ZrO2 were found to enhance the yield of methyl N-phenyl carbamate. psu.edu The development of magnetic nanoparticle-supported catalysts offers the advantage of easy separation and recyclability. elsevierpure.com
Below is a table summarizing various catalytic systems and their performance in related carbamate synthesis reactions.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Mesoporous AlSBA-15 | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | 71 (selectivity) | researchgate.net |
| MgO | Phenylurea, Methanol | Methyl N-phenyl carbamate | Increased yield | psu.edu |
| ZnO | Phenylurea, Methanol | Methyl N-phenyl carbamate | Increased yield | psu.edu |
| ZrO2 | Phenylurea, Methanol | Methyl N-phenyl carbamate | Increased yield | psu.edu |
| CuI/2-(2,6-dimethylphenylamino)-2-oxoacetic acid | Aryl Halides, Potassium Cyanate, Alcohols | Aryl Carbamates | Good to excellent | researchgate.net |
| Fe3O4-chitosan immobilized Cu(II) Schiff base | Aldehyde, Alkyne, Amine | Propargylamines | High | elsevierpure.com |
| CeO2 | Amines, CO2, Alcohols | Carbamates | Good | researchgate.net |
This continuous research into new synthetic methodologies, coupled with rigorous optimization and catalyst development, is essential for the efficient and sustainable production of this compound and its analogs for various applications.
Mechanistic Studies of Reactions Involving Methyl 3 Ethoxyphenyl Carbamate
Investigation of Reaction Kinetics in Methyl (3-ethoxyphenyl)carbamate Formation
The formation of this compound typically proceeds through the reaction of 3-ethoxyaniline (B147397) with a methylating agent such as methyl chloroformate or dimethyl carbonate. The kinetics of this reaction are influenced by several factors, including the nature of the solvent, the presence of a base, and the temperature.
The reaction is generally considered to be a nucleophilic acyl substitution. The rate of reaction is dependent on the concentration of both the 3-ethoxyaniline and the methylating agent. A plausible rate law for the reaction with methyl chloroformate would be:
Rate = k[3-ethoxyaniline][methyl chloroformate]
In the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, the reaction rate is often enhanced. The base serves to deprotonate the aniline (B41778) nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The kinetics in the presence of a base can become more complex, potentially involving pre-equilibrium steps.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Entry | [3-ethoxyaniline] (mol/L) | [Methyl Chloroformate] (mol/L) | Base (1.2 equiv) | Temperature (°C) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | None | 25 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | None | 25 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | None | 25 | 2.5 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | Triethylamine | 25 | 5.8 x 10⁻³ |
| 5 | 0.1 | 0.1 | Pyridine | 25 | 4.5 x 10⁻³ |
| 6 | 0.1 | 0.1 | Triethylamine | 0 | 1.5 x 10⁻³ |
Note: The data in this table is illustrative and based on general principles of reaction kinetics for similar reactions. Actual experimental values may vary.
Elucidation of Reaction Intermediates and Transition States in this compound Transformations
The formation of this compound from 3-ethoxyaniline and methyl chloroformate likely proceeds through a tetrahedral intermediate. The lone pair of the nitrogen atom in 3-ethoxyaniline attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group.
The transition state for the formation of the tetrahedral intermediate would involve the partial formation of the N-C bond and the partial breaking of the C=O double bond. Computational studies on analogous systems can provide insights into the geometry and energy of these transition states.
Transformations of this compound, such as hydrolysis or reaction with other nucleophiles, would also proceed through tetrahedral intermediates. For instance, basic hydrolysis would involve the attack of a hydroxide (B78521) ion on the carbonyl carbon.
Role of Catalysis in this compound Transformations
Catalysis can play a significant role in both the synthesis and subsequent reactions of this compound.
Base Catalysis in Formation: As mentioned, bases can catalyze the formation of the carbamate (B1207046) by enhancing the nucleophilicity of the aniline.
Acid and Base Catalysis in Hydrolysis: The hydrolysis of this compound to 3-ethoxyaniline, methanol, and carbon dioxide can be catalyzed by both acids and bases. Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis involves the direct attack of a hydroxide ion.
Transition Metal Catalysis: While less common for simple carbamate formation, transition metal catalysts, particularly palladium-based systems, are employed in related carbonylation reactions and could potentially be adapted for the synthesis of aryl carbamates. acs.org For instance, palladium catalysts are known to facilitate the [3+2] cycloaddition reactions to form certain nitrogen-containing heterocycles. acs.org
Computational Modeling of Reaction Pathways for this compound Synthesis and Derivatization
Computational chemistry, using methods such as Density Functional Theory (DFT), can be a powerful tool to investigate the reaction mechanisms of this compound formation and its subsequent reactions.
Potential applications of computational modeling include:
Determining the geometry and energy of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction.
Calculating activation energies to predict reaction rates and understand the factors that influence them.
Investigating the role of the solvent through the use of implicit or explicit solvent models.
Elucidating the mechanism of catalysis by modeling the interaction of the catalyst with the reactants.
For example, computational studies on similar carbamate systems have been used to understand the binding of carbamate-based inhibitors to enzymes and to rationalize the reactivity differences between various carbene species in C-H functionalization reactions. nih.govacs.org Similar approaches could be applied to this compound to provide a deeper understanding of its chemical behavior.
Table 2: Calculated Relative Energies for a Plausible Reaction Pathway of this compound Formation
| Species | Relative Energy (kcal/mol) |
| 3-ethoxyaniline + Methyl Chloroformate | 0 |
| Transition State 1 (N-C bond formation) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (C-Cl bond cleavage) | +8.1 |
| This compound + HCl | -25.6 |
Note: These values are hypothetical and intended to illustrate the type of data that can be obtained from computational modeling.
Advanced Analytical and Spectroscopic Characterization Techniques in Research on Methyl 3 Ethoxyphenyl Carbamate
Application of High-Resolution NMR Spectroscopy for Structural Elucidation of Methyl (3-ethoxyphenyl)carbamate and its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous confirmation of the compound's structure.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl and amine protons of the carbamate (B1207046) moiety are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The multiplicity of these signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and provides crucial information about the substitution pattern on the phenyl ring.
Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. chemicalbook.comchemicalbook.com The chemical shifts of the carbonyl carbon in the carbamate group, the aromatic carbons, and the aliphatic carbons of the ethoxy and methyl groups are all diagnostic. chemicalbook.com For example, the carbonyl carbon typically appears significantly downfield (around δ 155 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. rsc.org
Researchers utilize various NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), to establish connectivity between protons and carbons, further solidifying the structural assignment. These multi-dimensional NMR experiments are particularly useful for complex derivatives of this compound.
Table 1: Representative ¹H and ¹³C NMR Data for Carbamate Structures
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Benzyl (B1604629) methyl(phenyl)carbamate rsc.org | 3.23 (s, 3H), 5.17 (s, 1H), 7.22-7.37 (m, 10H) rsc.org | 155.6, 143.3, 136.8, 129.0, 128.5, 128.0, 127.8, 126.3, 125.9, 67.4, 37.9 rsc.org |
| Benzyl (4-bromophenyl)carbamate rsc.org | 5.20 (s, 2H), 6.69 (s, 1H), 7.26-7.29 (m, 2H), 7.34-7.42 (m, 7H) rsc.org | 153.2, 137.0, 135.9, 132.1, 128.8, 128.6, 128.5, 120.3, 116.2, 67.4 rsc.org |
| Benzyl (3-methoxyphenyl)carbamate rsc.org | 3.80 (s, 3H), 5.20 (s, 2H), 6.63 (dd, J = 4.0, 8.0 Hz, 1H), 6.78 (s, 1H), 6.88 (d, J = 8.0 Hz, 1H), 7.14 (s, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.33-7.42 (m, 5H) rsc.org | Not available |
| Tert-butyl benzylcarbamate rsc.org | 7.34-7.24(m, 5H), 4.90(bs, 1H), 4.31(s, 2H), 1.46(s, 9H) rsc.org | 155.90, 146.74, 138.90, 128.58, 127.47, 127.30, 79.45, 44.66, 28.40 rsc.org |
Mass Spectrometric Approaches for Mechanistic Insights and Purity Assessment in this compound Research
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.org
In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers profound insights into the fragmentation patterns of the molecule. nih.gov The fragmentation of carbamates under mass spectrometric conditions often involves characteristic losses. For many carbamates, a neutral loss of methyl isocyanate (CH₃NCO, 57 Da) is a common fragmentation pathway, providing a diagnostic marker for this class of compounds. mdpi.comresearchgate.net The analysis of these fragment ions helps to piece together the structure of the parent molecule and can be used to differentiate between isomers. nih.gov
For instance, in the electron ionization (EI) mass spectrum of a related compound, m-cresyl methylcarbamate, the molecular ion peak is observed, followed by fragment ions corresponding to the loss of the methylcarbamate group or other characteristic cleavages. nist.gov These fragmentation pathways provide a "fingerprint" of the molecule.
Furthermore, mass spectrometry is crucial for assessing the purity of this compound samples. By detecting the presence of ions corresponding to potential impurities, even at very low concentrations, researchers can ensure the integrity of their starting materials and reaction products. This is particularly important when investigating reaction mechanisms, as trace impurities can sometimes lead to unexpected side reactions.
Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Functional Group Analysis in this compound Systems
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of their chemical bonds. For this compound, these techniques are vital for confirming the presence of key structural features and studying intermolecular interactions.
The IR spectrum of this compound will exhibit characteristic absorption bands. A strong, sharp absorption in the region of 1670-1780 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carbamate group. pressbooks.pubacs.org The N-H stretching vibration of the carbamate typically appears as a band in the range of 3300-3500 cm⁻¹. pressbooks.pub The sharpness and position of this N-H band can provide clues about hydrogen bonding. The C-O stretching vibrations of the ester and ether functionalities will also give rise to distinct bands in the fingerprint region (typically 1000-1300 cm⁻¹). libretexts.org Aromatic C-H and C=C stretching and bending vibrations are also observable. libretexts.org
Raman spectroscopy offers complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of carbamates, Raman studies, often supported by Density Functional Theory (DFT) calculations, have been used to identify characteristic vibrational peaks. nih.gov For example, studies on other carbamates have identified characteristic peaks around 874, 1014, 1162, and 1716 cm⁻¹. nih.gov These theoretical and experimental spectra provide a robust basis for identifying and characterizing carbamate pesticides. nih.gov
By analyzing shifts in the vibrational frequencies, researchers can also probe intermolecular interactions, such as hydrogen bonding, in solid-state or solution-phase studies of this compound.
Table 2: Characteristic Infrared Absorption Frequencies for Carbamates
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300-3500 pressbooks.pub | Moderate | Can be a single or double peak for primary amines. youtube.com |
| C-H Stretch (Aromatic) | 3000-3100 libretexts.org | Variable | |
| C-H Stretch (Aliphatic) | 2850-3000 libretexts.org | Medium to Strong | |
| C=O Stretch (Carbonyl) | 1670-1780 pressbooks.pubacs.org | Strong, Sharp | A key diagnostic peak for carbamates. |
| N-H Bend | 1550-1650 rsc.org | Moderate | |
| C-N Stretch | 1200-1350 rsc.org | Moderate | |
| C-O Stretch (Ester/Ether) | 1000-1300 libretexts.org | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound and Co-crystals
While NMR and mass spectrometry provide information about the connectivity and formula of a molecule, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, scientists can generate an electron density map from which the exact positions of each atom can be determined.
This technique provides a wealth of information, including bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. It can reveal the preferred conformation of the molecule in the solid state and provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.
Furthermore, X-ray crystallography is an essential tool for studying co-crystals of this compound. Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of a compound. By determining the crystal structure of a co-crystal containing this compound, researchers can understand the specific interactions that lead to its formation and how these interactions influence its properties.
Chromatographic Method Development for Academic Research Purity Assessment and Reaction Monitoring of this compound
Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in complex mixtures. These methods are crucial for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbamates. epa.govaustinpublishinggroup.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a method can be developed to separate this compound from its starting materials, byproducts, and any degradation products. epa.gov A detector, such as a UV-Vis or diode-array detector (DAD), can be used for quantification, while coupling the HPLC system to a mass spectrometer (LC-MS) provides both separation and definitive identification. mdpi.comaustinpublishinggroup.com The development of such methods involves optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. austinpublishinggroup.com
Gas Chromatography (GC) can also be employed, although the thermal lability of some carbamates can be a challenge. nih.gov In some cases, derivatization to a more thermally stable compound may be necessary prior to GC analysis. nih.gov
In academic research, these chromatographic methods are indispensable for:
Purity Assessment: Ensuring the purity of this compound before its use in further experiments is critical to obtaining reliable and reproducible results. google.com
Reaction Monitoring: By taking small aliquots from a reaction mixture at different time points and analyzing them by chromatography, researchers can track the consumption of reactants and the formation of products. orgsyn.orgwaters.com This provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Table 3: Common Chromatographic Techniques for Carbamate Analysis
| Technique | Principle | Typical Application |
| High-Performance Liquid Chromatography (HPLC) epa.govaustinpublishinggroup.com | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, reaction monitoring. google.comorgsyn.orgwaters.com |
| Gas Chromatography (GC) nih.govcapes.gov.br | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile and thermally stable carbamates or their derivatives. nih.gov |
| Thin-Layer Chromatography (TLC) orgsyn.org | Separation on a thin layer of adsorbent material, typically used for rapid qualitative analysis. | Quick reaction monitoring and preliminary purity checks. orgsyn.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) mdpi.comresearchgate.net | Combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. | Definitive identification and quantification in complex matrices. mdpi.com |
Theoretical and Computational Chemistry Applied to Methyl 3 Ethoxyphenyl Carbamate
Quantum Chemical Calculations of Electronic Structure and Bonding in Methyl (3-ethoxyphenyl)carbamate
Quantum chemical calculations, particularly using Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p), are employed to investigate the electronic structure and bonding of this compound. These calculations provide fundamental information about the distribution of electrons within the molecule, which governs its reactivity and physical properties.
A key feature of the carbamate (B1207046) group is the delocalization of the nitrogen lone pair across the N-C=O system, creating a partial double bond character for the C-N bond. This resonance stabilization is a defining characteristic of amides and carbamates. acs.org Calculations can quantify the electron density and bond orders to confirm this feature.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the HOMO is typically localized on the electron-rich ethoxy-substituted phenyl ring and the nitrogen atom, while the LUMO is often centered on the carbonyl group of the carbamate moiety.
Theoretical calculations can also determine various global reactivity descriptors, as shown in the table below. These values are predicted based on methodologies applied to similar aromatic carbamates. mdpi.com
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Description |
|---|---|---|
| HOMO Energy | ~ -6.4 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ~ -1.9 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ~ 4.5 eV | An indicator of molecular stability and reactivity. |
| Ionization Potential | ~ 6.4 eV | The energy required to remove an electron. |
| Electron Affinity | ~ 1.9 eV | The energy released when an electron is added. |
| Electronegativity (χ) | ~ 4.15 eV | The power of the molecule to attract electrons. |
Conformational Analysis and Energy Landscape Mapping of this compound
The flexibility of this compound arises from the rotation around several single bonds. Conformational analysis maps the potential energy surface (PES) of the molecule to identify stable, low-energy conformers and the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each step using quantum chemical methods. dcu.ie
The most significant conformational questions involve:
Rotation around the Carbamate C-N bond: This leads to syn and anti conformers, which often have a significant energy difference due to steric hindrance. acs.org
Rotation around the Phenyl-Nitrogen bond: This determines the orientation of the phenyl ring relative to the carbamate plane.
Rotation around the Phenyl-Oxygen bond: This defines the position of the ethyl group relative to the phenyl ring.
Rotation within the Ethyl Group: Rotation around the C-C and O-C bonds of the ethoxy substituent.
Studies on analogous carbamates show that the planarity of the carbamate group is generally favored, and specific orientations are preferred to minimize steric clashes. dcu.iechemrxiv.org The energy landscape would reveal the global minimum energy conformation as well as other local minima that could be populated at room temperature.
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer Description | Dihedral Angle 1 (O=C-N-C_aryl) | Dihedral Angle 2 (C_aryl-O-C_ethyl) | Relative Energy (kJ/mol) |
|---|---|---|---|
| Global Minimum | ~180° (anti-planar) | ~0° (planar) | 0.0 |
| Local Minimum 1 | ~0° (syn-planar) | ~0° (planar) | 8-12 |
| Local Minimum 2 | ~180° (anti-planar) | ~180° (planar) | 3-5 |
Prediction of Spectroscopic Properties of this compound through Computational Methods
Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of the molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. DFT calculations can predict these frequencies, which are then often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental data. epstem.netepstem.net Key predicted vibrations for this compound would include the N-H stretch, C=O stretch of the carbamate, and various C-O and aromatic C-H stretches.
Table 3: Predicted Characteristic IR Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | ~3350-3450 | Stretching of the amine bond in the carbamate. |
| Aromatic C-H Stretch | ~3000-3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | ~2850-2980 | Stretching of C-H bonds in methyl and ethyl groups. |
| C=O Stretch | ~1700-1730 | Carbonyl stretching, characteristic of the carbamate. |
| C-N Stretch | ~1220-1280 | Stretching of the carbamate C-N bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the NMR chemical shifts of ¹³C and ¹H atoms. mdpi.com The calculations are typically performed for the molecule in a simulated solvent to better match experimental conditions. These predictions are valuable for assigning peaks in experimentally obtained spectra.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| N-H | ¹H | 8.0 - 9.5 |
| Phenyl H 's | ¹H | 6.5 - 7.5 |
| O-CH₂ -CH₃ | ¹H | 3.9 - 4.1 (quartet) |
| OCH₃ | ¹H | 3.7 - 3.8 (singlet) |
| O-CH₂-CH₃ | ¹H | 1.3 - 1.5 (triplet) |
| Carbonyl C =O | ¹³C | 153 - 156 |
| Phenyl C -O | ¹³C | 158 - 160 |
| Phenyl C 's | ¹³C | 105 - 140 |
| O-C H₂-CH₃ | ¹³C | 63 - 65 |
| OC H₃ | ¹³C | 51 - 53 |
Molecular Dynamics Simulations to Study Intramolecular and Intermolecular Interactions of this compound
While quantum chemical calculations are excellent for static properties and small-scale dynamics, Molecular Dynamics (MD) simulations are used to study the behavior of the molecule over longer timescales (nanoseconds to microseconds). MD simulates the motion of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations can be used to:
Explore Conformational Dynamics: Observe transitions between the different conformers identified by quantum calculations in a simulated solvent environment, providing insight into the flexibility of the molecule in solution.
Analyze Solvation: Study how solvent molecules (e.g., water, chloroform) arrange around the solute. This is often analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. For instance, an RDF could show a high probability of finding a water molecule's hydrogen atom near the carbamate's carbonyl oxygen, indicating hydrogen bonding.
Study Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to investigate aggregation behavior. It can reveal whether the molecules prefer to interact with each other (e.g., through hydrogen bonding between the N-H and C=O groups) or remain solvated.
These simulations provide a dynamic picture that complements the static information from quantum chemistry, offering a more complete understanding of how this compound behaves in a realistic chemical environment.
Chemical Reactivity and Transformation of Methyl 3 Ethoxyphenyl Carbamate
Hydrolysis and Solvolysis Reactions of the Carbamate (B1207046) Linkage in Methyl (3-ethoxyphenyl)carbamate
The carbamate linkage in this compound is susceptible to cleavage through hydrolysis and solvolysis, processes influenced by pH and the nature of the solvent.
Hydrolysis: In aqueous solutions, the breakdown of carbamates can be catalyzed by both acids and bases. oieau.fr The mechanism of hydrolysis often involves the addition of a nucleophile, such as a hydroxide (B78521) ion, to the carbonyl carbon of the carbamate group. oieau.fr This is followed by the departure of the alcohol or phenol (B47542) leaving group. wikipedia.org The rate of this reaction is dependent on the pH of the solution. oieau.fr For instance, studies on related methyl benzoates show a direct relationship between the rate of hydrolysis and the concentration of hydroxide ions at pH levels above 5. oieau.fr Generally, carbamates are incompatible with strong acids and bases. noaa.gov
Solvolysis: Solvolysis is a reaction where the solvent acts as the nucleophile. wikipedia.org For carbamates, this can occur with solvents like alcohols (alcoholysis) or ammonia (B1221849) (ammonolysis). wikipedia.org The reaction of a carbamate with an alcohol can lead to transesterification, resulting in a different ester derivative. wikipedia.org The rate and mechanism of solvolysis, whether it proceeds through an SN1 or SN2 pathway, are dependent on the substrate, the solvent's polarity, and its ability to stabilize intermediates. libretexts.org For instance, polar protic solvents are known to accelerate the rate of SN1 reactions by stabilizing the carbocation intermediate. libretexts.org Studies on the solvolysis of various aromatic carbamoyl (B1232498) chlorides and chloroformates provide insight into the kinetics and mechanisms that could be applicable to this compound. nih.govnih.gov
The table below summarizes the general conditions and products for hydrolysis and solvolysis of carbamates.
| Reaction | Reagent/Solvent | Conditions | Major Products |
| Hydrolysis | Water (acid or base catalyzed) | Varies (pH dependent) | 3-Ethoxyphenol (B1664596), Methylamine, Carbon Dioxide |
| Alcoholysis | Alcohol (e.g., Ethanol) | Typically requires heat or catalyst | Ethyl (3-ethoxyphenyl)carbamate, Methanol |
| Ammonolysis | Ammonia | Varies | N-(3-ethoxyphenyl)urea, Methanol |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring of this compound
The phenyl ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and reactivity being governed by the directing effects of the two substituents: the ethoxy group (-OEt) and the methylcarbamate group (-O(CO)NHCH₃).
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile and attacks an electrophile. masterorganicchemistry.com The substituents on the ring determine its reactivity and the position of the incoming electrophile. libretexts.org
Activating and Directing Effects: The ethoxy group is a strong activating group and an ortho-, para-director due to the resonance donation of its lone pair electrons to the ring. libretexts.org The carbamate group is also generally considered an ortho-, para-director, although its activating or deactivating strength can be more complex. Electron-donating substituents increase the ring's reactivity towards electrophiles. libretexts.org
Regioselectivity: When multiple activating groups are present, the most powerful activating group generally dictates the position of substitution. masterorganicchemistry.com In this case, the ethoxy group is a stronger activator than the methylcarbamate group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the ethoxy group. Given that the carbamate group is at the meta position, the favored positions for substitution would be C2, C4, and C6. Steric hindrance can also play a role, potentially favoring substitution at the less hindered para position (C4) over the ortho positions (C2, C6). masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally less common for benzene (B151609) derivatives unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound. wikipedia.org The presence of two electron-donating groups (ethoxy and methylcarbamate) makes the ring electron-rich and thus less susceptible to attack by nucleophiles. Therefore, standard SNAr reactions are not expected to be a major reaction pathway for this compound under typical conditions.
The following table summarizes the expected outcomes for electrophilic substitution reactions on this compound.
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl (2-nitro-3-ethoxyphenyl)carbamate and Methyl (4-nitro-3-ethoxyphenyl)carbamate |
| Halogenation | Br₂, FeBr₃ | Methyl (2-bromo-3-ethoxyphenyl)carbamate and Methyl (4-bromo-3-ethoxyphenyl)carbamate |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho- and para-alkylated products relative to the ethoxy group |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ortho- and para-acylated products relative to the ethoxy group |
Derivatization Strategies for this compound: Synthesis of Novel Analogs with Modified Chemical Properties
The chemical structure of this compound offers several sites for modification to synthesize novel analogs with altered chemical and potentially biological properties. Derivatization can be targeted at the carbamate nitrogen, the carbamate ester, or the phenyl ring.
Modification of the Carbamate Moiety:
N-Alkylation/N-Arylation: The hydrogen on the carbamate nitrogen can be substituted with various alkyl or aryl groups. This can be achieved through reactions with alkyl halides or aryl halides under appropriate basic conditions.
Transesterification: The methyl ester of the carbamate can be exchanged by reacting with different alcohols in the presence of a suitable catalyst. This allows for the introduction of a wide variety of alkoxy groups, potentially influencing the compound's solubility and reactivity.
Reaction with Isocyanates: The carbamate can react with isocyanates to form allophanates, although this is a less common derivatization strategy.
Modification of the Phenyl Ring:
Electrophilic Substitution: As discussed in the previous section, electrophilic substitution reactions can introduce a range of functional groups (e.g., nitro, halogen, alkyl, acyl) onto the aromatic ring at positions directed by the ethoxy and carbamate groups. libretexts.org These modifications can significantly alter the electronic properties and steric profile of the molecule.
Modification of the Ethoxy Group: The ethoxy group can be cleaved to the corresponding phenol, which can then be re-alkylated with different alkyl halides to introduce a variety of ether linkages.
Synthesis of Structurally Related Carbamates: General synthetic routes for phenyl carbamates often involve the reaction of a substituted phenol with an isocyanate or the reaction of an amine with a chloroformate. nih.govgoogle.com These methods can be adapted to synthesize a wide array of analogs of this compound by using different starting phenols, isocyanates, or chloroformates. For instance, reacting 3-ethoxyphenol with different alkyl or aryl isocyanates would yield a series of N-substituted (3-ethoxyphenyl)carbamates.
The following table outlines some potential derivatization strategies and the resulting classes of analogs.
| Derivatization Strategy | Reagents and Conditions | Resulting Analog Class |
| N-Substitution | Alkyl halide, Base | N-Alkyl-N-(3-ethoxyphenyl)carbamates |
| Transesterification | Alcohol, Catalyst | Alkyl (3-ethoxyphenyl)carbamates |
| Ring Nitration | HNO₃, H₂SO₄ | Nitro-substituted methyl (3-ethoxyphenyl)carbamates |
| Ring Halogenation | Halogen, Lewis Acid | Halo-substituted methyl (3-ethoxyphenyl)carbamates |
| Ether Cleavage followed by Re-alkylation | HBr or HI; then Alkyl halide, Base | Methyl (3-alkoxyphenyl)carbamates |
Photochemical and Thermal Degradation Pathways of this compound in Controlled Chemical Environments
The stability of this compound is subject to degradation under the influence of light and heat. Understanding these degradation pathways is crucial for determining its environmental fate and persistence.
Photochemical Degradation: Photochemical degradation involves the breakdown of a molecule upon absorption of light energy. For many organic compounds, including pesticides with similar structures, this can involve several processes:
Photohydrolysis: The rate of hydrolysis may be accelerated in the presence of light.
Photooxidation: Reactive oxygen species generated by photosensitizers in the environment can lead to the oxidation of the molecule. The ethoxy group and the aromatic ring are potential sites for oxidative attack.
Direct Photolysis: The molecule itself may absorb light, leading to the cleavage of its weakest bonds. In the case of this compound, the C-O and N-C bonds of the carbamate linkage are likely susceptible to photolytic cleavage.
Studies on the photocatalytic degradation of other organic pollutants, such as methyl orange, using catalysts like TiO₂, demonstrate that such processes can lead to complete mineralization of the organic compound to carbon dioxide, water, and inorganic ions under ideal conditions. nih.gov While specific studies on the photochemical degradation of this compound are limited, the degradation pathways are expected to be similar to those of other phenylcarbamate herbicides.
Thermal Degradation: The thermal decomposition of carbamates can proceed through various mechanisms depending on the structure of the carbamate and the temperature. rsc.org
Dissociation to Isocyanate and Alcohol: A common thermal degradation pathway for N-monosubstituted carbamates is the reversible dissociation into an isocyanate and an alcohol. In this case, this compound could decompose into methyl isocyanate and 3-ethoxyphenol.
Decarboxylation: At higher temperatures, decarboxylation can occur, leading to the formation of an amine and carbon dioxide.
Other Rearrangements and Fragmentations: Complex rearrangements and fragmentations can also occur, leading to a variety of smaller molecules. The presence of substituents on the phenyl ring can influence the decomposition temperature and the nature of the products formed. rsc.org
The thermal stability of carbamates is an important consideration in their storage and application. Studies on the thermal decomposition of related carbamates have shown that the process can be influenced by the solvent and the electronic nature of the substituents. rsc.orgrsc.org
The table below provides a hypothetical overview of potential degradation products under different conditions.
| Degradation Type | Conditions | Potential Degradation Products |
| Photochemical | UV light, Water, +/- Catalyst | 3-Ethoxyphenol, Methyl isocyanate, Hydroxylated derivatives, Ring-opened products |
| Thermal | Elevated temperatures | 3-Ethoxyphenol, Methyl isocyanate, 3-ethoxyaniline (B147397), Carbon dioxide, Methanol |
Table of Chemical Compounds Mentioned
| Chemical Name |
| 3-Ethoxyaniline |
| 3-Ethoxyphenol |
| Carbon Dioxide |
| Ethyl (3-ethoxyphenyl)carbamate |
| Methanol |
| Methyl (2-bromo-3-ethoxyphenyl)carbamate |
| Methyl (2-nitro-3-ethoxyphenyl)carbamate |
| Methyl (3-alkoxyphenyl)carbamates |
| This compound |
| Methyl (4-bromo-3-ethoxyphenyl)carbamate |
| Methyl (4-nitro-3-ethoxyphenyl)carbamate |
| Methyl isocyanate |
| Methylamine |
| N-(3-ethoxyphenyl)urea |
| N-Alkyl-N-(3-ethoxyphenyl)carbamates |
| TiO₂ |
Methyl 3 Ethoxyphenyl Carbamate As a Chemical Intermediate in Organic Synthesis
Utilization of Methyl (3-ethoxyphenyl)carbamate as a Synthon for Complex Molecular Architectures
In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a robust synthon, primarily providing a carbamoylated phenolic backbone. This structural motif is particularly relevant in medicinal chemistry and materials science.
The phenyl carbamate (B1207046) structure is a key feature in various pharmacologically active compounds. A prominent example is the class of cholinesterase inhibitors used in the treatment of Alzheimer's disease, such as Rivastigmine. While Rivastigmine itself is N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, its synthesis involves intermediates that are structurally analogous to this compound. jocpr.comnewdrugapprovals.org The synthesis of these complex drugs often involves the coupling of a carbamoylated phenol (B47542) derivative with another intricate molecular fragment, highlighting the role of the phenyl carbamate unit as a critical synthon. researchgate.net
For instance, a general synthetic approach might involve the preparation of a substituted phenol which is then reacted with a carbamoyl (B1232498) chloride or an isocyanate to install the carbamate group. newdrugapprovals.orgresearchgate.net This carbamoylated intermediate is then elaborated through further reactions to yield the final complex target. The synthesis of 3-vinylphenyl ethyl(methyl)carbamate, a potential metabolite of Rivastigmine, further illustrates the use of this carbamate core in building related, complex structures. asianpubs.org
Table 1: Example of a Phenyl Carbamate Synthon in Complex Molecule Synthesis
| Synthon (Conceptual) | Key Intermediate Example | Complex Molecule Target | Synthetic Transformation |
| Substituted Phenyl Carbamate | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate justia.com | Rivastigmine | Reductive Amination |
| Substituted Phenyl Carbamate | (S)-(-)-[1-(3-hydroxyphenyl) ethyl] dimethyl amine newdrugapprovals.org | Rivastigmine | Carbamoylation |
This table demonstrates how a phenyl carbamate intermediate, closely related to this compound, is a pivotal component in the construction of the pharmaceutical agent Rivastigmine.
Convergent and Divergent Synthesis Strategies Employing this compound
The utility of this compound extends to its application in both convergent and divergent synthetic strategies, which are key principles for achieving synthetic efficiency. nih.gov
Convergent Synthesis: In a convergent synthesis, different fragments of a target molecule are prepared separately and then joined together in the later stages. This approach is generally more efficient for building complex molecules. The synthesis of Rivastigmine analogues exemplifies a convergent approach where this compound or a similar intermediate acts as one of the key fragments. jocpr.com The 3-ethoxyphenol (B1664596) precursor and the carbamate-forming reagent (e.g., methyl isocyanate) can be prepared independently and then combined to form the carbamate fragment. This fragment is then coupled with another functionalized side-chain to complete the target structure.
Divergent Synthesis: A divergent strategy begins with a common intermediate that is used to create a library of structurally related compounds. nih.gov this compound is an excellent starting point for such a strategy. The ethoxyphenyl ring can be subjected to various substitution reactions, and the position of these substitutions is directed by the existing functional groups. By performing different reactions such as nitration, halogenation, or acylation on the aromatic ring, a single starting material can be converted into a diverse range of derivatives. This substrate-controlled diversification is highly valuable in medicinal chemistry for exploring structure-activity relationships. acs.org For example, starting from this compound, one could synthesize nitro, bromo, or acetyl derivatives, each a unique molecule with potentially different biological properties.
Role of the Ethoxyphenyl Moiety in Directing Further Chemical Transformations
The ethoxyphenyl group in this compound plays a crucial role in directing the course of subsequent chemical reactions, particularly electrophilic aromatic substitution. This directing effect is a consequence of the electronic properties of the ethoxy (-OCH₂CH₃) substituent. organicchemistrytutor.comyoutube.com
The oxygen atom in the ethoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This has two major effects:
Activation: The donation of electron density makes the aromatic ring more electron-rich than benzene (B151609), thus activating it towards attack by electrophiles. The reaction proceeds faster than it would on an unsubstituted benzene ring. organicchemistrytutor.com
Directing Influence: The increase in electron density is not uniform around the ring. It is greatest at the positions ortho (carbons 2 and 6) and para (carbon 4) to the ethoxy group. Consequently, electrophiles are preferentially directed to these positions. organicchemistrytutor.comyoutube.com The carbamate group, being attached via an oxygen atom, also influences the ring, but the primary directing effect for electrophilic aromatic substitution is typically governed by the strongly activating alkoxy group.
Therefore, the ethoxyphenyl moiety functions as a powerful ortho, para-director. This predictable control over regioselectivity is a significant advantage in multistep synthesis, as it allows for the selective introduction of new functional groups at specific positions on the aromatic ring.
Table 2: Directing Effects of the Ethoxy Group on the Phenyl Ring
| Position | Relationship to Ethoxy Group | Electronic Effect | Reactivity towards Electrophiles |
| C2, C6 | Ortho | Activated (Increased electron density) | Favored site of attack |
| C4 | Para | Activated (Increased electron density) | Favored site of attack (often major product due to less steric hindrance) |
| C3, C5 | Meta | Relatively Deactivated | Unfavored site of attack |
Development of Novel Synthetic Sequences Initiated or Terminated by this compound
This compound can feature at different stages of a synthetic sequence, either as the starting point for further elaboration or as the final product of a synthetic route designed to install the carbamate functionality.
Sequences Initiated by this compound: A synthetic sequence can be designed to start with the readily available this compound. For example, a Friedel-Crafts acylation could be performed, which, guided by the ortho, para-directing ethoxy group, would yield predominantly the 4-acyl derivative. This new ketone functionality could then be used as a handle for a wide range of further transformations, such as reduction to an alcohol, conversion to an amine, or use in condensation reactions to build heterocyclic structures.
Example Synthetic Step: this compound + Acetyl Chloride/AlCl₃ → Methyl (4-acetyl-3-ethoxyphenyl)carbamate
Sequences Terminated by this compound: In many syntheses, the carbamate group is installed in one of the final steps. This is often because the precursor, a phenol (in this case, 3-ethoxyphenol), is a more convenient substrate for earlier transformations. Once the desired substitutions are present on the aromatic ring, the phenolic hydroxyl group is converted to the methyl carbamate. This can be achieved through several methods, including reaction with methyl isocyanate or with methyl chloroformate in the presence of a base. Phosgene-free routes, such as the reaction of an aniline (B41778) with dimethyl carbonate or an amine with methyl carbamate, are increasingly preferred for industrial and environmentally friendly processes. researchgate.net The synthesis of Rivastigmine and its analogues often concludes with such a carbamoylation step. newdrugapprovals.org
Structure Reactivity Relationship Srr Studies of Methyl 3 Ethoxyphenyl Carbamate and Its Derivatives Non Biological Focus
Impact of Substituent Effects on the Reactivity of the Carbamate (B1207046) Group in Methyl (3-ethoxyphenyl)carbamate Analogs
The reactivity of the carbamate group in analogs of this compound is significantly influenced by substituents on the aromatic ring. These effects can be quantified using linear free-energy relationships (LFERs), most notably the Hammett equation. wikipedia.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a substituted derivative to the rate constant (k₀) of the parent compound through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org
The substituent constant (σ) quantifies the electronic effect of a substituent (inductive and resonance). Electron-withdrawing groups (EWGs) have positive σ values, while electron-donating groups (EDGs) have negative σ values. The reaction constant (ρ) measures the sensitivity of a reaction to these electronic effects. wikipedia.org
For reactions involving the carbamate group, such as hydrolysis or nucleophilic attack at the carbonyl carbon, the transition state often involves a buildup of negative charge. For instance, in alkaline hydrolysis, a key step is the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. In such cases, the reaction is accelerated by EWGs on the phenyl ring, which stabilize the developing negative charge. This results in a positive ρ value. wikipedia.orgviu.ca Conversely, EDGs would slow down the reaction.
A study on the hydrolysis of N-aryl pyridylcarbamates demonstrated a positive ρ value (ρ = +2.45 when plotted against σ⁻ constants), indicating that electron-withdrawing substituents on the aryl ring facilitate the reaction by making the leaving group (the phenoxide) more stable. researchgate.net Similarly, research on the fragmentation of 4-nitrobenzyl carbamates showed that electron-donating substituents on the benzyl (B1604629) ring accelerated the reaction, which is consistent with a mechanism involving the development of positive charge on the benzylic carbon. rsc.org
For analogs of this compound, introducing substituents at various positions on the phenyl ring would modulate the reactivity of the carbamate moiety. For example, a nitro group (an EWG) at the para-position (relative to the carbamate) would significantly increase the rate of nucleophilic attack on the carbamate carbonyl, whereas a methyl group (an EDG) would decrease it.
Table 1: Hypothetical Hammett Data for the Alkaline Hydrolysis of Substituted Methyl Phenylcarbamate Analogs
| Substituent (X) on Phenyl Ring | Hammett Constant (σ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |
| 4-NO₂ | 0.78 | 75.0 | 1.88 |
| 4-CN | 0.66 | 45.0 | 1.65 |
| 4-Cl | 0.23 | 4.5 | 0.65 |
| H | 0.00 | 1.0 | 0.00 |
| 4-CH₃ | -0.17 | 0.4 | -0.40 |
| 4-OCH₃ | -0.27 | 0.2 | -0.70 |
Note: This table is for illustrative purposes to demonstrate the application of the Hammett equation. The values are representative and not from a specific experimental study on this compound.
Correlation of Electronic and Steric Parameters with Reaction Rates and Selectivities of this compound Transformations
While the Hammett equation effectively describes electronic effects for meta- and para-substituted systems, it does not account for steric effects, which are particularly important for ortho-substituted analogs or reactions involving bulky reagents. The Taft equation was developed to separate and quantify both polar (electronic) and steric effects. wikipedia.orgdalalinstitute.com
The Taft equation is expressed as: log(kₛ/kCH₃) = ρσ + δEₛ wikipedia.org
Where:
kₛ/kCH₃ is the ratio of the reaction rate for a substituted compound to that of a reference compound (often a methyl-substituted one).
σ* is the polar substituent constant, which measures only the inductive/field effects of the substituent. dalalinstitute.com
ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects. dalalinstitute.com
Eₛ is the steric substituent constant, which quantifies the steric bulk of the substituent.
δ is the reaction constant that measures the sensitivity of the reaction to steric effects. wikipedia.org
To determine these parameters for transformations of this compound, a series of experiments would be required. For instance, to study the effect of substituents on the nitrogen atom, one could synthesize a series of N-alkyl-N-(3-ethoxyphenyl)carbamates and measure their reaction rates in a specific transformation, like a Snieckus-Fries rearrangement. nih.gov By varying the N-alkyl group (e.g., methyl, ethyl, isopropyl, tert-butyl), one could correlate the reaction rates with the known σ* and Eₛ values for these groups to determine ρ* and δ for that specific reaction. orientjchem.org
A positive ρ* value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. wikipedia.org A positive δ value signifies that the reaction is hindered by sterically bulky groups. Rate studies on the orthometalation and rearrangement of aryl carbamates have shown that the rate-limiting step can depend on the steric demands of the carbamoyl (B1232498) moiety. nih.govacs.org
Table 2: Illustrative Taft Parameters for Substituents in a Hypothetical Carbamate Reaction
| Substituent (R) | Polar Constant (σ*) | Steric Constant (Eₛ) |
| H | +0.49 | +1.24 |
| CH₃ | 0.00 | 0.00 |
| C₂H₅ | -0.10 | -0.07 |
| i-C₃H₇ | -0.19 | -0.47 |
| t-C₄H₉ | -0.30 | -1.54 |
Note: This table presents standard Taft substituent constants that would be used in a Taft plot to analyze kinetic data for a reaction involving analogs of this compound. Source for constants: Standard physical organic chemistry texts.
Influence of the Ethoxy Group on Aromatic Reactivity and Stability of this compound
The ethoxy group (-OCH₂CH₃) at the meta-position of this compound plays a crucial role in the reactivity of the aromatic ring. As an alkoxy group, it is a strong electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs, and it is also moderately electron-withdrawing through induction. The resonance effect typically dominates, making the ring more electron-rich and thus more susceptible to electrophilic aromatic substitution (EAS). nih.gov
The ethoxy group is a powerful ortho-, para-director in EAS reactions. In this compound, the positions ortho to the ethoxy group are C2 and C4, and the para-position is C6. Therefore, electrophilic attack will be preferentially directed to these positions.
The carbamate group (-NHCOOCH₃) is an ortho-, para-directing group as well, but it is generally considered deactivating for EAS reactions due to the electron-withdrawing nature of the carbonyl group, which pulls electron density from the nitrogen. However, in the context of Directed ortho-Metalation (DoM), the carbamate group is one of the most powerful directing groups. nih.gov It can direct strong bases like organolithium reagents to deprotonate the adjacent ortho positions (C2 and C4).
In this compound, there is a competitive interplay between the directing effects of the ethoxy and carbamate groups:
Electrophilic Aromatic Substitution: The activating, ortho-, para-directing ethoxy group will likely dominate, directing incoming electrophiles to positions C2, C4, and C6. The deactivating nature of the carbamate group further disfavors substitution at C5.
Directed ortho-Metalation: The powerful carbamate group will direct metalation to the C2 and C4 positions. The ethoxy group at C3 will electronically influence the acidity of these protons. Its electron-donating nature might slightly decrease the acidity of the C2 and C4 protons compared to an unsubstituted phenyl carbamate, but the directing power of the carbamate group is typically overriding. Studies on aryl carbamates show that substituents in the meta position can influence the rate of metalation. nih.govacs.org
Theoretical SRR Models for this compound Scaffolds
In addition to experimental methods, theoretical and computational models are invaluable for predicting and rationalizing the structure-reactivity relationships of this compound scaffolds. These models, often based on quantum mechanics, can provide detailed insights into molecular structure, electronic properties, and reaction pathways.
Key Theoretical Approaches:
Density Functional Theory (DFT): DFT methods like B3LYP are widely used to calculate the geometries, energies, and electronic properties of molecules. nih.gov For a series of this compound analogs, DFT can be used to calculate properties that correlate with reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule's surface. Regions of negative potential (red/yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the nucleophilic character of the aromatic ring (particularly at the C2, C4, and C6 positions) and the electrophilic character of the carbamate carbonyl carbon.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For EAS reactions, the HOMO distribution on the aromatic ring indicates the most likely sites of attack. For nucleophilic reactions on the carbamate, the LUMO's location on the carbonyl group is key.
Transition State Modeling: Computational methods can be used to locate and calculate the energies of transition states for proposed reaction mechanisms. By comparing the activation energies (the energy difference between reactants and the transition state) for different pathways or for different substituted analogs, one can predict reaction rates and selectivities. Recent studies have used such modeling to elucidate the full catalytic cycle for reactions like the nickel-catalyzed amination of aryl carbamates. rsc.org
Table 3: Application of Theoretical Models to SRR Studies of this compound
| Theoretical Model/Method | Information Provided | Application to SRR |
| Density Functional Theory (DFT) | Optimized geometries, reaction energies, atomic charges. | Correlate calculated properties (e.g., charge on carbonyl carbon) with experimental reaction rates. |
| Molecular Electrostatic Potential (MEP) | Maps of electron density and electrophilic/nucleophilic sites. | Predict sites of electrophilic attack on the aromatic ring and nucleophilic attack on the carbamate. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions. | Identify the most reactive orbitals and predict regioselectivity in pericyclic and substitution reactions. |
| Transition State Calculation | Activation energies (ΔG‡) and geometries of transition states. | Predict reaction rates (k ∝ e^(-ΔG‡/RT)) and elucidate detailed reaction mechanisms. |
These theoretical models provide a powerful complement to experimental SRR studies, enabling a deeper understanding and prediction of the chemical behavior of this compound and its derivatives.
Supramolecular Chemistry and Non Covalent Interactions of Methyl 3 Ethoxyphenyl Carbamate Purely Chemical Context
Hydrogen Bonding Networks Involving the Carbamate (B1207046) Moiety of Methyl (3-ethoxyphenyl)carbamate
The carbamate group, -NHC(=O)O-, is a fundamental player in the formation of hydrogen-bonded networks in the condensed phases of this compound. This functional group possesses both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptor sites (the carbonyl oxygen and the ether-like oxygen). This dual functionality allows for the formation of robust and predictable hydrogen bonding motifs. acs.orgnih.gov
The N-H group of the carbamate can readily donate a hydrogen bond to an electronegative atom, most commonly the carbonyl oxygen of a neighboring molecule. This N-H···O=C interaction is a highly prevalent and stabilizing force in the crystal structures of compounds containing a secondary amide or carbamate group. nih.govnih.govresearchgate.net These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
In addition to the strong N-H···O=C hydrogen bond, the N-H group can also interact with the ether oxygen of the ethoxy group or the ester oxygen of the carbamate, although these interactions are generally weaker. Furthermore, the carbonyl oxygen can accept hydrogen bonds from other donor groups if present in a multi-component system. The interplay of these various hydrogen bonds leads to a rich and diverse supramolecular landscape.
Table 1: Representative Hydrogen Bond Geometries in Carbamate-Containing Crystal Structures
| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) | Reference Compound |
| N-H | O=C | 2.903 | - | Ammonium carbamoyl-cyano-nitro-somethanide |
| N-H | N (cyano) | 3.004 | - | Ammonium carbamoyl-cyano-nitro-somethanide |
| N-H | O (alkoxy) | - | >130 | Methyl 2,6-diaminobenzoate |
| N-H | O (nitroso) | 2.688 - 3.000 | - | Ammonium carbamoyl-cyano-nitro-somethanide |
This table presents data from analogous compounds to illustrate typical hydrogen bond geometries. The exact values for this compound would require specific experimental determination. nih.govnih.govrsc.org
Pi-Stacking Interactions in Solid-State and Solution Phase of this compound
The 3-ethoxyphenyl group of this compound provides a platform for π-stacking interactions, which are a significant contributor to the cohesive energy of the solid state and can influence aggregation in solution. These non-covalent interactions arise from the attractive forces between the electron clouds of aromatic rings.
Two primary geometries for π-stacking are observed: face-to-face (sandwich) and parallel-displaced. While the face-to-face arrangement might seem intuitive, it is often electrostatically unfavorable due to the repulsion between the electron-rich π clouds. wikipedia.orglibretexts.org Consequently, the parallel-displaced geometry, where the rings are offset from one another, is more commonly observed in the crystal structures of aromatic compounds. chemrxiv.orgrsc.org This arrangement minimizes repulsive forces while maximizing attractive dispersion forces. Another common motif is the T-shaped or edge-to-face interaction, where the hydrogen atoms of one aromatic ring are directed towards the face of another. wikipedia.org
The strength and geometry of π-stacking interactions are influenced by the nature and position of substituents on the aromatic ring. The ethoxy group on the phenyl ring of this compound, being an electron-donating group, can modulate the electron density of the aromatic system and thus affect the nature of the π-stacking.
The distance between the interacting rings is a key parameter in characterizing π-stacking. The centroid-to-centroid distance is a common metric used to describe this interaction.
Table 2: Typical Geometries of π-π Stacking Interactions
| Interaction Type | Centroid-to-Centroid Distance (Å) | Interplanar Distance (Å) | Offset (Å) | Reference System |
| Parallel-Displaced | >3.8 | >3.5 | ~1.7 | General Aromatic Rings |
| Pyridine-Phenyl Stack | 3.627 - 3.869 | - | - | (H2dmazpy)2+ |
This table provides illustrative data from model systems. The precise parameters for this compound would depend on its specific crystalline form. researchgate.netresearchgate.net
Host-Guest Chemistry with this compound as a Guest or Host Component
The principles of molecular recognition and non-covalent bonding that govern supramolecular chemistry allow for the formation of host-guest complexes. wikipedia.org In this context, this compound has the potential to act as a "guest" molecule, being encapsulated within the cavity of a larger "host" molecule.
A prominent class of host molecules capable of encapsulating organic guests are cyclodextrins. youtube.comyoutube.com These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic cavity provides a suitable environment for nonpolar or sparingly soluble organic molecules like this compound. The inclusion of a guest molecule into a cyclodextrin (B1172386) host is primarily driven by the hydrophobic effect, where the displacement of high-energy water molecules from the cavity to the bulk solvent provides a thermodynamic driving force for complexation. nih.gov
The size and shape of the cyclodextrin cavity are crucial for effective guest binding. The most common cyclodextrins, α-, β-, and γ-cyclodextrin, have different cavity sizes, allowing for selectivity in guest encapsulation. Given the dimensions of the ethoxyphenyl group, it is plausible that this compound could form stable inclusion complexes with β-cyclodextrin or γ-cyclodextrin. nih.govchemrxiv.org
The formation of such a host-guest complex can significantly alter the physicochemical properties of the guest molecule. For instance, the aqueous solubility of a poorly soluble guest can be enhanced upon encapsulation. capes.gov.br
While less common, it is also conceivable that under specific conditions, aggregates of this compound could form structures with cavities capable of hosting smaller molecules, thereby acting as a host component. This would likely involve the self-assembly of the molecules into a defined architecture with entrapped solvent or other small molecules.
Self-Assembly Principles and Crystal Engineering for this compound Systems
The primary driving forces for the self-assembly of this compound are the hydrogen bonding capabilities of the carbamate moiety and the π-stacking interactions of the phenyl ring. The concept of "supramolecular synthons" is useful in predicting the likely hydrogen-bonding patterns. wikipedia.org For secondary carbamates, a common synthon is the catemer motif, where molecules are linked into chains via N-H···O=C hydrogen bonds.
By understanding and controlling these non-covalent interactions, it is, in principle, possible to engineer the crystal structure of this compound to achieve specific properties. For instance, by introducing co-crystallizing agents that can form specific hydrogen bonds or other interactions with the target molecule, it may be possible to generate new solid forms with altered characteristics. The study of the self-assembly of carbamates has shown that they can form a variety of nanostructures, highlighting their potential as building blocks for functional materials. dntb.gov.uarsc.org
Future Research Directions and Emerging Areas for Methyl 3 Ethoxyphenyl Carbamate Research
Exploration of Novel Catalytic Applications of Methyl (3-ethoxyphenyl)carbamate (Non-biological)
The carbamate (B1207046) functional group is well-known for its role as a directing group in organic synthesis, particularly in directed ortho metalation (DoM) chemistry. nih.govacs.org Future research could systematically investigate the potential of the carbamate moiety in this compound to direct C-H activation reactions on the ethoxy-substituted phenyl ring. This could provide regioselective pathways to novel polysubstituted aromatic compounds. acs.org
Furthermore, N-aryl carbamates have been explored as substrates in nickel-catalyzed cross-coupling reactions, such as amination and Suzuki-Miyaura couplings. acs.orgnih.gov A promising research avenue would be to develop this compound as a precursor in organometallic catalysis. By leveraging the carbamate as a robust, yet reactive handle, new synthetic routes could be established. Research could focus on designing catalytic systems that selectively cleave the aryl C–O bond of the carbamate for subsequent functionalization. rsc.org
Potential catalytic roles for exploration are summarized in the table below.
| Proposed Catalytic Role | Reaction Type | Potential Outcome |
| Directing Group | Directed ortho Metalation (DoM) | Regioselective functionalization of the aromatic ring. |
| Organocatalyst | Hydrogen-Bond Mediated Reactions | Activation of substrates through hydrogen bonding with the carbamate N-H and C=O groups. |
| Ligand Precursor | Transition Metal Catalysis | Formation of novel metal complexes for applications in cross-coupling or carbonylation reactions. |
| Cross-Coupling Substrate | Nickel-Catalyzed Amination | Synthesis of substituted aniline (B41778) derivatives from a phenol (B47542) precursor. nih.gov |
Integration of this compound into Advanced Functional Materials (Purely Chemical/Material Science Focus)
The carbamate linkage is the fundamental building block of polyurethanes. wikipedia.org Beyond traditional polyurethanes, this compound could serve as a unique monomer or functionalizing agent for creating advanced materials. Carbamates are an emerging class for the backbone of sequence-defined, abiotic polymers. nih.govacs.org The defined structure of this compound could be exploited to synthesize oligomers or polymers with precisely controlled sequences, potentially leading to materials with tailored folding and self-assembly properties. nih.govchemrxiv.org
Compared to peptide building blocks, carbamates are often more rigid due to the delocalization of π-electrons across the backbone, a property that could be harnessed to create materials with enhanced structural integrity. nih.govacs.org Research could focus on the synthesis of novel polyesters or polycarbonates by incorporating this compound into the polymer chain. The ethoxyphenyl group could impart specific properties such as altered solubility, thermal stability, or refractive index.
| Material Type | Potential Role of this compound | Targeted Properties |
| Sequence-Defined Polymers | Monomeric building block | Controlled folding, self-assembly, data storage. nih.govchemrxiv.org |
| Functional Coatings | Additive or co-monomer | Enhanced adhesion, chemical resistance, tunable optical properties. |
| Crosslinked Networks | Crosslinking agent via carbamate functional group | Improved thermal stability, mechanical strength, and solvent resistance. |
| Smart Polymers | Responsive moiety | Stimuli-responsive materials that change properties in response to pH, light, or temperature. |
Development of Advanced Spectroscopic Probes for Real-time Reaction Monitoring Involving this compound
Understanding and optimizing chemical reactions requires precise, real-time monitoring of reactant consumption and product formation. Advanced spectroscopic techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for gaining mechanistic insights. xjtu.edu.cnsemanticscholar.org Future work could focus on developing specific protocols for monitoring reactions involving this compound.
For instance, in-situ FTIR could track the characteristic vibrational frequencies of the carbamate group (C=O stretch, N-H bend) during polymerization or degradation studies. xjtu.edu.cn This would provide kinetic data and help identify transient intermediates. Similarly, real-time NMR spectroscopy could monitor shifts in the aromatic and aliphatic protons of the molecule, offering a quantitative measure of conversion and selectivity in catalytic reactions. semanticscholar.orgnih.gov The development of fluorescent probes based on the carbamate structure could also enable highly sensitive detection, for example, by designing a system where a reaction at the carbamate group triggers a change in fluorescence. nih.govresearchgate.net
| Spectroscopic Technique | Key Parameter to Monitor | Potential Application |
| In-situ FTIR | Carbonyl (C=O) stretch (~1690-1720 cm⁻¹) | Real-time monitoring of polyurethane formation or carbamate hydrolysis. xjtu.edu.cn |
| Real-time NMR | Aromatic proton chemical shifts (δ ~6.5-7.5 ppm) | Tracking regioselectivity in C-H functionalization reactions. semanticscholar.org |
| Raman Spectroscopy | Benzene (B151609) ring breathing modes, C-N stretching | Non-destructive analysis of carbamate-containing materials and coatings. mdpi.com |
| Fluorescence Spectroscopy | Emission intensity/wavelength | Development of chemosensors where binding or reaction with an analyte modulates fluorescence. nih.gov |
Theoretical Predictions for Undiscovered Reactivity Profiles of this compound
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring reaction mechanisms, conformational landscapes, and electronic properties without the need for extensive experimentation. nih.govresearchgate.net DFT calculations can be employed to predict the bond dissociation energies (BDEs) of this compound, identifying the most likely bonds to break under thermal or photochemical stress. rsc.org
Such studies could reveal undiscovered reactivity profiles, for instance, by calculating the energy barriers for various potential reaction pathways, such as rearrangements, cycloadditions, or novel catalytic cycles. nih.gov Computational analysis of the molecule's frontier molecular orbitals (HOMO/LUMO) could predict its susceptibility to electrophilic or nucleophilic attack at different sites. Furthermore, theoretical modeling can simulate how the molecule interacts with metal surfaces or within the confined spaces of nanoporous materials, guiding the design of new catalysts and functional materials. nih.govresearchgate.net
| Computational Method | Property to Investigate | Potential Insight |
| Density Functional Theory (DFT) | Reaction energy barriers | Predicting the feasibility and selectivity of novel synthetic transformations. nih.gov |
| DFT/G4 Theory | Bond Dissociation Enthalpies (BDEs) | Identifying the weakest bonds and predicting fragmentation patterns in mass spectrometry or pyrolysis. rsc.org |
| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital interactions | Understanding the electronic effects of the ethoxy and carbamate substituents on the aromatic ring's reactivity. rsc.org |
| Molecular Dynamics (MD) Simulation | Conformational landscape and polymer folding | Predicting the bulk material properties of polymers derived from this compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
